molecular formula C19H18ClN3O4 B2746503 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea CAS No. 954698-19-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea

Cat. No.: B2746503
CAS No.: 954698-19-2
M. Wt: 387.82
InChI Key: YFWDRMXAHQILBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety (Benzo[d][1,3]dioxol-5-yl) linked to a pyrrolidin-5-one ring via a methylene bridge. A urea functional group connects the pyrrolidinone core to a 3-chlorophenyl substituent. The benzodioxole group is a common pharmacophore in medicinal chemistry, contributing to π-π stacking interactions and metabolic stability. The pyrrolidinone ring introduces conformational rigidity, while the urea group facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-13-2-1-3-14(7-13)22-19(25)21-9-12-6-18(24)23(10-12)15-4-5-16-17(8-15)27-11-26-16/h1-5,7-8,12H,6,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWDRMXAHQILBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d][1,3]dioxol ring, followed by the formation of the pyrrolidinone intermediate. The final step involves the introduction of the 3-chlorophenylurea moiety. Reaction conditions typically include the use of organic solvents, catalysts, and temperature control to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, this compound might be produced using large-scale organic synthesis techniques. This includes using batch reactors, continuous flow reactors, and employing automated processes to ensure consistency and efficiency. Industrial production would also require stringent quality control measures to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

  • Oxidation: Can result in the formation of different oxidized products depending on the reaction conditions.

  • Reduction: Reduction reactions could potentially break down the compound into simpler molecules.

  • Substitution: Particularly on the phenyl or pyrrolidinone rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often require careful control of pH, temperature, and solvent choice to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce various phenyl or pyrrolidinone-substituted compounds.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Potential as a biochemical probe or inhibitor due to its complex structure.

  • Medicine: Investigation into its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with certain biological targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxol ring and the pyrrolidinone moiety suggests potential interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Urea Derivatives

A closely related compound, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (), replaces the 3-chlorophenyl group with a 4-fluorophenyl substituent. Key differences:

  • Lipophilicity : Chlorine (ClogP ~2.7) increases lipophilicity compared to fluorine (ClogP ~1.9), which may influence bioavailability and blood-brain barrier penetration.
  • Steric Impact : The meta-chloro substitution (3-position) introduces steric hindrance distinct from the para-fluoro (4-position), possibly affecting binding pocket accommodation.

Core Heterocycle Variations

Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () replaces the pyrrolidinone-urea scaffold with an indole-carboxylate ester. Structural contrasts include:

  • Hydrogen Bonding: The urea group in the target compound offers dual hydrogen-bond donor/acceptor sites, whereas the ester group in the indole derivative primarily acts as a hydrogen-bond acceptor.
  • Rigidity: The pyrrolidinone ring imposes conformational constraints absent in the flexible indole-carboxylate structure.

Benzodioxole-Containing Patent Compounds

The patent compound 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid () incorporates a difluorobenzodioxole group and a cyclopropane-carboxamide linker. Notable differences:

  • Substituent Effects: The 2,2-difluoro modification on the benzodioxole may enhance metabolic stability compared to the non-fluorinated benzodioxole in the target compound.
  • Linker Chemistry : The cyclopropane-carboxamide linker introduces strain and planar geometry, contrasting with the methylene-bridged urea in the target molecule.

Functional Group Analysis

Urea vs. Amide and Ester Linkages

  • Urea (Target Compound): Provides two NH hydrogen-bond donors and a carbonyl acceptor, enabling strong interactions with polar residues in enzymatic active sites .
  • Amide (): Offers one NH donor and one carbonyl acceptor, reducing hydrogen-bonding capacity.
  • Ester (): Lacks NH donors, relying solely on carbonyl acceptors, which may limit target affinity.

Pyrrolidinone vs. Piperidine and Cyclopropane Cores

  • Pyrrolidinone: The 5-membered lactam ring balances rigidity and solubility. Puckering effects (via Cremer-Pople parameters) may influence binding .
  • Piperidine (Hypothetical Analog) : A 6-membered ring would increase flexibility but reduce conformational control.

Physicochemical and Computational Insights

While explicit pharmacological data are unavailable, structural analysis suggests:

  • Solubility : The urea group may improve aqueous solubility compared to ester or amide analogs.
  • Conformational Analysis : Tools like Mercury CSD () enable visualization of molecular packing, predicting crystal lattice stability.

Structural Comparison Table

Compound Name Core Structure Key Substituent Functional Group ClogP* (Predicted)
Target Compound Pyrrolidinone 3-Chlorophenyl Urea ~3.2
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea Pyrrolidinone 4-Fluorophenyl Urea ~2.5
Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate Indole 4-Fluorobenzyl Ester ~4.0
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid Pyridine-Cyclopropane 2,2-Difluorobenzodioxole Amide ~2.8

*ClogP values estimated via fragment-based methods.

Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea is a derivative of benzo[d][1,3]dioxole, a moiety known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its potential anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈ClN₃O₃
  • Molecular Weight: 357.81 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research on benzodioxole derivatives indicates that they exhibit a range of biological activities. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds containing the benzodioxole moiety:

  • Cytotoxicity Studies : A series of benzodioxole derivatives were synthesized and evaluated for cytotoxic activity against various cancer cell lines. The compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values comparable to established chemotherapeutics like Doxorubicin. For instance, derivatives with amide functionalities demonstrated significant cytotoxic effects on Hep3B liver cancer cells, suggesting that structural modifications can enhance activity .
  • Mechanism of Action : Flow cytometry analyses revealed that certain benzodioxole derivatives induce cell cycle arrest at the G2/M phase in Hep3B cells. This suggests that these compounds may inhibit proliferation by disrupting normal cell cycle progression .
CompoundCell LineIC50 (µM)Mechanism
2aHep3B4.12G2/M Arrest
2bHep3B9.12Weak Activity

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzodioxole derivatives have also been explored:

  • In Vitro Studies : Compounds containing the benzodioxole structure showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Analgesic Activity : Some derivatives were tested in animal models for analgesic effects, demonstrating a reduction in pain responses comparable to standard analgesics .

Antioxidant Properties

Antioxidant activity is another notable feature of benzodioxole derivatives:

  • DPPH Assay : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where several compounds exhibited strong scavenging abilities, indicating their potential as antioxidant agents .

Case Studies and Research Findings

A detailed examination of specific case studies highlights the biological significance of this compound:

  • Study on Anticancer Activity : In a controlled study involving multiple benzodioxole derivatives, compound 2a was identified as particularly potent against Hep3B cells, leading to further investigations into its structure-activity relationship (SAR) .
  • Mechanistic Insights : Another study focused on the molecular mechanisms behind the anti-inflammatory effects observed with these compounds, revealing that they modulate pathways involved in cytokine production and oxidative stress response .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea?

  • Methodological Answer : Synthesis involves three key steps:

Formation of the pyrrolidin-5-one core : Cyclization of γ-aminobutyric acid derivatives under acidic conditions (e.g., HCl catalysis) .

Introduction of the benzodioxole moiety : Nucleophilic substitution using 5-aminobenzo[d][1,3]dioxole with activated intermediates (e.g., isocyanates) .

Urea linkage formation : Reacting the pyrrolidinone intermediate with 3-chlorophenyl isocyanate in anhydrous DMF at 80°C for 12 hours .

  • Optimization Tips : Use polar aprotic solvents (DMF, DMSO) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Purification via column chromatography (silica gel, gradient elution) yields >85% purity .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR : Compare experimental 1^1H and 13^13C NMR data with computed spectra (DFT/B3LYP/6-311++G(d,p)). Key peaks:
  • Benzodioxole protons at δ 6.7–6.9 ppm (multiplet) .
  • Urea NH protons at δ 8.2–8.5 ppm (broad singlet) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 414.1 (calculated molecular weight: 413.8 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., urea NH···O interactions) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare IC50 values with structurally similar urea derivatives (e.g., thiophene analogs show IC50 ~25 μM) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Note: Chlorophenyl groups enhance membrane penetration .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of urea linkage formation?

  • Methodological Answer :
  • Reaction Pathway Analysis : Use Gaussian 16 to model transition states (TS) for isocyanate-amine coupling. Key findings:
  • TS energy barrier: ~30 kcal/mol, favoring urea formation over side reactions .
  • Solvent effects (DMF) reduce activation energy by 5–7 kcal/mol .
  • Molecular Dynamics (MD) : Simulate reaction kinetics under varying temperatures (25–80°C) to validate experimental yields .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :
  • SAR Analysis : Compare analogs (Table 1):
CompoundSubstituentIC50 (Cancer)MIC (S. aureus)
Target compound3-Chlorophenyl28 μM16 μg/mL
Analog: 3-Methoxyphenyl 3-OCH345 μM32 μg/mL
Analog: Thiophene Thiophene-3-ylmethyl25 μM12 μg/mL
  • Key Insight : Electron-withdrawing groups (e.g., Cl) enhance anticancer activity, while bulkier groups reduce microbial uptake .

Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies (n ≥ 3) and apply ANOVA to identify outliers. For example:
  • Discrepancies in IC50 (20–40 μM) may arise from differences in cell culture conditions (e.g., serum concentration) .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed incubation time: 48 hours) .

Methodological Resources

  • Synthetic Optimization : Design of Experiments (DoE) to minimize trial runs (e.g., 3-factor Box-Behnken design for reaction time, temperature, and solvent ratio) .
  • Data Validation : Cross-reference experimental spectra with PubChem CID 71803169 and computational libraries (e.g., NIST Chemistry WebBook).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.